2-Nonylisoindole-1,3-dione

Description

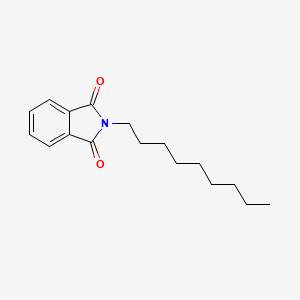

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nonylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHBXRHZXQZIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367856 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82181-90-6 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Characterization of 2 Nonylisoindole 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-alkylisoindole-1,3-diones provides distinct signals for the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the nonyl chain. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as two multiplets in the downfield region, characteristic of an AA'BB' system. The protons of the nonyl chain exhibit signals in the upfield region.

The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is deshielded by the electron-withdrawing imide group and therefore resonates at a higher chemical shift compared to the other methylene groups in the alkyl chain. rsc.org The terminal methyl group (CH₃) of the nonyl chain appears as a triplet at the most upfield position. rsc.org

Table 1: Predicted ¹H NMR Data for 2-Nonylisoindole-1,3-dione (based on N-octylphthalimide data) rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | m | 2H | Aromatic (H-4, H-7) |

| ~ 7.72 | m | 2H | Aromatic (H-5, H-6) |

| ~ 3.67 | t | 2H | N-CH₂ |

| ~ 1.67 | quint | 2H | N-CH₂-CH₂ |

| ~ 1.20-1.40 | m | 12H | -(CH₂)₆- |

| ~ 0.87 | t | 3H | -CH₃ |

Data interpreted from N-octylphthalimide in CDCl₃. 'm' denotes multiplet, 't' denotes triplet, and 'quint' denotes quintet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the imide group are highly deshielded and appear at the lowest field. The aromatic carbons of the phthalimide ring show distinct signals in the aromatic region. The carbon atoms of the nonyl chain are observed in the aliphatic region, with the N-CH₂ carbon appearing at a higher chemical shift due to the influence of the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O |

| ~ 134 | Aromatic (C-5, C-6) |

| ~ 132 | Aromatic (C-3a, C-7a) |

| ~ 123 | Aromatic (C-4, C-7) |

| ~ 38 | N-CH₂ |

| ~ 32 | Alkyl Chain |

| ~ 29 (multiple) | Alkyl Chain |

| ~ 27 | Alkyl Chain |

| ~ 22 | Alkyl Chain |

| ~ 14 | -CH₃ |

Predicted values based on general knowledge of N-alkylphthalimide spectroscopy.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the nonyl chain, confirming the connectivity from the N-CH₂ group down to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals of the nonyl chain to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection of the nonyl chain to the phthalimide nitrogen, by observing a correlation between the N-CH₂ protons and the carbonyl carbons of the imide. It also helps in assigning the quaternary carbons of the phthalimide ring. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Vibrational Band Assignment and Functional Group Identification

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the imide functional group and the alkyl chain.

Imide Group: The most prominent features are the two strong carbonyl (C=O) stretching bands. The asymmetric stretching vibration typically appears at a higher wavenumber (around 1770 cm⁻¹) and the symmetric stretching at a lower wavenumber (around 1715 cm⁻¹). nih.gov

Aromatic Ring: C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Alkyl Chain: The C-H stretching vibrations of the nonyl chain are found just below 3000 cm⁻¹. C-H bending vibrations for the methylene and methyl groups are also present in the fingerprint region (1470-1370 cm⁻¹).

Raman spectroscopy, being complementary to IR, would also show characteristic bands for the aromatic ring and the alkyl chain, though the highly polar carbonyl groups would likely show weaker signals compared to the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H Stretch |

| ~ 2850-2960 | Strong | Aliphatic C-H Stretch |

| ~ 1770 | Strong | Asymmetric C=O Stretch (Imide) |

| ~ 1715 | Strong | Symmetric C=O Stretch (Imide) |

| ~ 1600, 1470 | Medium-Weak | Aromatic C=C Stretch |

| ~ 1465 | Medium | CH₂ Bending |

| ~ 1380 | Medium | CH₃ Bending |

| ~ 1395 | Medium | C-N Stretch |

Data interpreted from N-octylphthalimide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be used.

The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₇H₂₃NO₂ = 273.37 g/mol ).

The fragmentation pattern of N-alkylphthalimides is often characterized by cleavage of the alkyl chain. A prominent fragmentation pathway involves the formation of the stable phthalimide radical cation or related fragments. Cleavage at the beta-position to the nitrogen can lead to the formation of a [M-C₈H₁₇]⁺ ion. Further fragmentation of the alkyl chain through successive loss of alkyl radicals can also be observed.

Fragmentation Pattern Analysis for Structural Elucidation

While ESI is a soft ionization technique, structural information can be obtained through tandem mass spectrometry (MS/MS or MSⁿ), where the precursor ion (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. nih.govnih.gov The fragmentation of N-substituted phthalimides is influenced by the stability of the phthalimide ring and the nature of the alkyl substituent.

For this compound, the fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways:

Cleavage of the N-Alkyl Bond: The most common fragmentation pathway for N-alkylphthalimides involves the cleavage of the bond between the nitrogen atom and the alkyl chain (alpha-cleavage). libretexts.org This can result in the formation of a stable protonated phthalimide fragment or a related ion. A significant peak at m/z 148, corresponding to the protonated phthalimide moiety [C₈H₅NO₂ + H]⁺, is expected.

Loss of the Alkyl Chain: Fragmentation can occur along the nonyl chain. Alkanes typically fragment by losing clusters of 14 mass units, corresponding to CH₂ groups. libretexts.orglibretexts.org This would result in a series of peaks separated by 14 m/z units.

Rearrangements: McLafferty-type rearrangements are possible if a gamma-hydrogen is available on the alkyl chain, leading to the elimination of a neutral alkene molecule (e.g., nonene) and the formation of a radical cation of phthalimide.

The fragmentation pattern provides a fingerprint that confirms the presence of both the phthalimide core and the nonyl side chain, aiding in the definitive structural elucidation of the molecule. researchgate.netnih.gov

Table 2: Predicted Major Fragment Ions of this compound ([M+H]⁺ = 274.38) in MS/MS

| Fragment m/z | Proposed Structure/Loss | Description |

| 176 | [C₉H₇O₃]⁺ | Ion resulting from rearrangement and loss of the nonylamine. |

| 148 | [C₈H₆NO₂]⁺ | Protonated phthalimide, resulting from cleavage of the N-C bond. libretexts.org |

| 130 | [C₈H₄O₂]⁺ | Phthalic anhydride (B1165640) cation, from loss of NH and the alkyl chain. |

| 121 | [C₇H₅O₂]⁺ | Benzoyl cation derivative. nih.gov |

| 104 | [C₇H₄O]⁺ | Ion from the loss of CO from the m/z 132 fragment. |

| 76 | [C₆H₄]⁺ | Benzyne (B1209423) radical cation, from the core aromatic ring. |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Table 3: Representative Crystallographic Data for an Analogous N-Substituted Phthalimide (2-Ethylisoindoline-1,3-dione)

| Parameter | Value researchgate.net |

| Chemical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.254 (6) |

| b (Å) | 4.475 (4) |

| c (Å) | 13.506 (10) |

| β (°) ** | 98.774 (13) |

| Volume (ų) | 433.3 (6) |

| Z | 2 |

| Calculated Density (Mg m⁻³) ** | 1.343 |

Analysis of Molecular Conformation and Intermolecular Interactions

The crystal structure reveals key details about the molecule's conformation and the non-covalent interactions that govern its packing in the solid state. ias.ac.in The phthalimide group itself is expected to be nearly planar. nih.gov The nonyl chain, being flexible, can adopt various conformations. In related structures, like that of 2-benzylisoindoline-1,3-dione, the substituent group is often oriented nearly perpendicular to the plane of the phthalimide ring. scienceopen.comnih.gov For this compound, the long alkyl chain will likely adopt an extended, low-energy conformation to optimize packing.

Intermolecular interactions are crucial in defining the crystal lattice. ias.ac.innih.gov In N-substituted phthalimides, the packing is typically stabilized by a combination of forces:

C–H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms on the alkyl chain or the aromatic ring and the electronegative carbonyl oxygen atoms of neighboring molecules are common. scienceopen.comnih.gov These interactions link molecules into tapes or layers. nih.gov

π–π Stacking: The electron-rich aromatic rings of the phthalimide units can interact with those of adjacent molecules through offset π–π stacking, with typical interplanar distances around 3.4 Å. nih.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. youtube.com The spectrum of this compound is expected to be dominated by the chromophore of the phthalimide group.

The isoindole-1,3-dione system contains a benzene (B151609) ring fused to a five-membered ring with two carbonyl groups. This extended conjugated system gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.netkhanacademy.org These are typically high-energy transitions resulting in strong absorption bands.

Less intense n → π* transitions, involving the excitation of a non-bonding electron from a carbonyl oxygen to a π* antibonding orbital, may also be observed. Based on analogous structures like 2-substituted indan-1,3-diones, absorption maxima are expected in the range of 220-340 nm. researchgate.netresearchgate.net The solvent can influence the exact position and intensity of these peaks.

Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Wavelength (λ_max) Range | Type of Transition | Chromophore |

| ~220-250 nm | π → π | Benzene ring of the phthalimide core |

| ~280-300 nm | π → π | Conjugated dicarbonyl system |

| ~320-340 nm | n → π* | Carbonyl groups (C=O) |

Chemical Reactivity and Transformation Pathways of Isoindole 1,3 Dione Systems

Electrophilic and Nucleophilic Substitution Reactions

The isoindole-1,3-dione core can undergo both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization.

Electrophilic Substitution: The benzene (B151609) ring of the isoindole-1,3-dione system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two adjacent carbonyl groups. However, under forcing conditions, reactions such as nitration and halogenation can occur. The substitution pattern is directed by the deactivating imide group. For related heterocyclic systems like indoles, electrophilic substitution is a common pathway, typically occurring at the electron-rich positions. youtube.com For instance, iodine-catalyzed reactions have been effectively used to synthesize diindolylmethanes via electrophilic substitution of indoles with indol-3-ylmethanols, demonstrating a powerful method for C-C bond formation. beilstein-journals.orgnih.gov While not a direct analogue, this illustrates the utility of catalysts in promoting electrophilic substitutions on heterocyclic rings.

Nucleophilic Substitution: The carbonyl carbons of the imide group are electrophilic and susceptible to attack by nucleophiles. This reactivity is famously exploited in the Gabriel synthesis of primary amines, where the phthalimide (B116566) anion acts as a nucleophile to displace a halide, followed by hydrazinolysis to release the amine. The imide nitrogen in N-unsubstituted phthalimide has an acidic proton, allowing for deprotonation and subsequent N-alkylation to form N-substituted derivatives like 2-Nonylisoindole-1,3-dione. nih.gov Nucleophilic attack can also lead to ring-opening of the imide. For instance, the reaction of pyrrole-2,3-diones with aromatic diamines involves a sequence of nucleophilic additions that result in ring opening and re-closure to form new heterocyclic systems like quinoxalinones. acgpubs.org

Cycloaddition and Rearrangement Reactions

Cycloaddition reactions provide a powerful tool for constructing complex polycyclic structures from the isoindole-1,3-dione scaffold.

Diels-Alder Reactions: The double bonds within the aromatic ring of isoindole-1,3-dione derivatives can act as a diene component in [4+2] cycloaddition reactions, although this is less common. More frequently, N-substituted maleimides (which share the same core imide structure as the heterocyclic part of isoindole-1,3-diones) are used as potent dienophiles in Diels-Alder reactions. libretexts.org These reactions are highly stereospecific. libretexts.org For example, the reaction of 2,2-disubstituted-4-styryl-2H-chromenes with N-methyl maleimide (B117702) leads to the formation of complex tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives in good to excellent yields. rsc.org

1,3-Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. slideshare.net It is a versatile method for ring construction. youtube.com While direct examples involving this compound are not prevalent, the general strategy is widely applied in organic synthesis. For example, the copper-catalyzed reaction of azides with alkynes to form triazoles is a well-known 1,3-dipolar cycloaddition. youtube.com Similarly, nitrile oxides react with alkynes to yield isoxazoles. youtube.com These reactions can be used to append new heterocyclic rings to molecules containing alkyne or azide (B81097) functionalities. Iron-catalyzed 1,3-dipolar cycloadditions between nitrones and alkynes have also been developed for synthesizing chiral isoxazolines. rsc.org

A notable transformation is the synthesis of fused multifunctionalized isoindole-1,3-diones from the reaction of tetraynes with imidazole (B134444) derivatives. This metal-free cascade process involves a hexadehydro-Diels–Alder (HDDA) reaction followed by an intermolecular cycloaddition and oxidation, forming multiple new bonds in a single operation. scispace.comrsc.org

Catalyzed Reactions Involving Isoindole-1,3-dione Scaffolds

Catalysts play a crucial role in expanding the synthetic utility of the isoindole-1,3-dione system, enabling reactions that would otherwise be difficult.

Palladium-Catalyzed Cross-Coupling: A powerful method for functionalizing the aromatic ring of isoindole-1,3-diones is through palladium-catalyzed cross-coupling reactions. By introducing a halogen atom onto the benzene ring, subsequent reactions like the Suzuki or Sonogashira coupling can be performed. For instance, a halogenated isoindole-1,3-dione can be coupled with p-methoxyphenylboronic acid (Suzuki coupling) or an alkyne (Sonogashira reaction) to introduce new carbon-carbon bonds, yielding highly functionalized products. nih.gov This approach is part of a broader methodology for the one-step synthesis of isoindole-1,3-diones via palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reported Yield |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | Alkynyl-substituted Isoindole-1,3-dione | 86% |

| Suzuki Coupling | Arylboronic Acid | Palladium | Aryl-substituted Isoindole-1,3-dione | 51% |

Iodine-Catalyzed Reactions: Molecular iodine can act as a mild Lewis acid catalyst for various transformations. In the chemistry of indoles, which are structurally related to isoindoles, iodine catalyzes the electrophilic substitution reaction between indol-3-ylmethanols and other indoles to form unsymmetrical diindolylmethanes. beilstein-journals.orgnih.gov This highlights the potential for using simple and efficient catalysts to promote C-C bond formation on related heterocyclic systems.

Regioselectivity and Stereoselectivity in Reactions

Controlling the regiochemistry and stereochemistry of reactions is paramount for the synthesis of specific, well-defined molecules.

Regioselectivity: In many reactions involving the isoindole-1,3-dione scaffold, the outcome is highly regioselective. For instance, the synthesis of fused isoindole-1,3-diones through the cascade reaction of tetraynes and imidazoles exhibits excellent regioselectivity, producing specific isomers in high yields. scispace.comrsc.org Similarly, in the functionalization of related heterocyclic systems like pyrazoles, the choice of reagents and conditions can selectively direct substitution to different positions on the ring. For example, treating 1-aryl-3-CF3-1H-pyrazoles with n-BuLi and then iodine exclusively yields the 5-iodo derivative, whereas using CAN-mediated iodination affords the 4-iodo isomer with high regioselectivity. nih.gov

Stereoselectivity: Stereoselectivity is particularly important in cycloaddition reactions. The Diels-Alder reaction is known for its high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, there is often a preference for the endo product, although the degree of this selectivity can vary. libretexts.org In the synthesis of hexahydro-isoindole-1,3-dione derivatives, reactions such as epoxidation and subsequent ring-opening with nucleophiles can proceed with specific stereochemical outcomes, leading to defined stereoisomers. researchgate.net The development of asymmetric catalysis has also enabled the synthesis of specific enantiomers, as seen in the iron-catalyzed 1,3-dipolar cycloaddition to produce chiral Δ4-isoxazolines with excellent enantioselectivity. rsc.org

| Reaction Type | Selectivity Type | Observation | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Stereoselectivity | Reaction is highly stereospecific; often shows a preference for the endo adduct. | libretexts.org |

| Cascade Cycloaddition (Tetrayne + Imidazole) | Regioselectivity | Exhibits excellent regioselectivity, leading to specific, highly substituted tricyclic products. | scispace.comrsc.org |

| Epoxidation and Ring-Opening | Regio- and Stereoselectivity | The ring-opening of epoxy alcohols can be thermodynamically controlled, with regioselectivity dependent on intermediate stability. | researchgate.net |

| Asymmetric 1,3-Dipolar Cycloaddition | Enantioselectivity | Iron-catalyzed reactions can achieve high enantiomeric ratios (up to 98:2 er). | rsc.org |

Theoretical and Computational Investigations of 2 Nonylisoindole 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and energetic profiles of molecules. For a molecule like 2-Nonylisoindole-1,3-dione, these calculations can predict its intrinsic stability, reactivity, and spectral characteristics.

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemmethod.comscience.govwikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemmethod.com

For this compound, the HOMO is expected to be localized primarily on the phthalimide (B116566) ring, which is the electron-rich aromatic portion of the molecule. The LUMO is also anticipated to be distributed across this same aromatic system, particularly around the electron-withdrawing carbonyl groups. The long, saturated nonyl chain is an alkyl group and is expected to have a negligible effect on the electronic distribution of the frontier orbitals, acting as a weak electron-donating group through induction.

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide precise energies for these orbitals. The hypothetical data presented in the table below illustrates the typical values that would be expected from such a calculation.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Property | Calculated Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Energy difference between HOMO and LUMO; indicates molecular stability and chemical reactivity. researchgate.net |

Note: These values are illustrative and based on typical results for N-alkylphthalimide derivatives.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the determination of the energies of reactants, products, and, most importantly, the transition states that connect them. By calculating these energies, one can predict the thermodynamics (enthalpy of reaction, ΔH) and kinetics (activation energy, Ea) of a reaction pathway.

A plausible reaction for this compound involves the nucleophilic attack at one of the carbonyl carbons of the imide group. This is a common reaction for phthalimides. Computational methods can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon, locate the transition state structure, and calculate the energy barrier that must be overcome for the reaction to proceed. The results of such a study can reveal the most likely sites for chemical attack and the feasibility of a reaction under specific conditions.

Table 2: Hypothetical Energy Profile for Nucleophilic Addition to a Carbonyl Group of this compound (Illustrative Data)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile (e.g., OH-) | 0.0 |

| Transition State | Highest energy point along the reaction coordinate. | +12.5 |

| Intermediate | Tetrahedral intermediate formed after nucleophilic attack. | -5.2 |

| Products | Ring-opened product. | -15.8 |

Note: These energy values are hypothetical and serve to illustrate the kind of data obtained from reaction pathway calculations.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long-timescale simulations. Molecular modeling and simulation, often using classical mechanics (force fields), are better suited for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound.

The nine-carbon nonyl chain attached to the nitrogen atom imparts significant conformational flexibility to the molecule. The various spatial arrangements of this chain, known as conformers or rotamers, arise from rotation around the C-C single bonds. maricopa.edulibretexts.org These conformers can have different energies due to steric hindrance and torsional strain.

The most stable conformations for an alkane chain are typically the staggered ones, where adjacent C-H or C-C bonds are as far apart as possible (dihedral angle of ~60° or 180°). The fully extended, all-anti conformation (where all C-C-C-C dihedral angles are 180°) is generally the global energy minimum for a simple alkane chain in a vacuum or non-polar environment. lumenlearning.comresearchgate.net However, gauche conformations (dihedral angle of ~60°) can also be populated at room temperature, leading to folded or bent chain structures. lumenlearning.com

Conformational analysis of this compound would involve systematically exploring the potential energy surface associated with the rotation of the dihedral angles along the nonyl chain to identify low-energy conformers.

Table 3: Relative Energies of Representative Conformers of the Nonyl Chain in this compound (Illustrative Data)

| Conformer Description | Dihedral Angles (C-C bonds in nonyl chain) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| All-Anti (Extended) | All ~180° | 0.00 | ~75% |

| Single Gauche | One ~60° dihedral, others ~180° | 0.5 - 0.8 | ~15% |

| Double Gauche | Two ~60° dihedrals | 1.0 - 1.6 | ~5% |

| Eclipsed (Transition) | At least one 0° dihedral | > 3.0 | < 1% |

Note: Data is hypothetical, based on general principles of alkane conformational analysis. The presence of the bulky isoindoledione group may slightly alter these values.

Molecular simulations can be used to understand how this compound interacts with its surroundings, such as different solvents. The molecule has a distinct amphipathic character, with a polar head (the isoindole-1,3-dione group) and a long, non-polar tail (the nonyl chain).

In a non-polar solvent like hexane, the nonyl tail would experience favorable van der Waals interactions, while the polar head would be poorly solvated. This could lead to aggregation of the molecules to minimize unfavorable interactions.

In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the polar headgroup would be well-solvated through dipole-dipole interactions with the solvent molecules. The non-polar tail would be subject to solvophobic effects, which might encourage the chain to adopt more compact conformations.

Molecular dynamics (MD) simulations can be performed by placing the molecule in a box of solvent molecules and simulating their movements over time. By analyzing the trajectories, one can calculate properties like the solvation free energy, which quantifies the strength of the interaction between the solute and the solvent.

Table 4: Estimated Interaction Energies of this compound in Different Chemical Environments (Illustrative Data)

| Chemical Environment | Predominant Interaction Type(s) | Estimated Solvation Free Energy (kcal/mol) |

| Vacuum/Gas Phase | Intramolecular interactions only. | N/A |

| Hexane (Non-polar) | Van der Waals (nonyl chain), unfavorable dipole (headgroup). | -4.5 |

| DMSO (Polar Aprotic) | Dipole-dipole (headgroup), solvophobic effect (nonyl chain). | -8.2 |

| Water (Polar Protic) | Dipole-dipole, potential H-bonding (carbonyl O), hydrophobic effect. | -6.8 |

Note: These values are hypothetical estimates to illustrate the expected trends in different solvent environments.

Applications of Isoindole 1,3 Dione Derivatives in Advanced Chemical Systems

Role as Versatile Building Blocks in Organic Synthesis

The phthalimide (B116566) group is a cornerstone in synthetic organic chemistry, primarily utilized as a masked form of ammonia (B1221849) or a primary amine. rsc.orgwikipedia.org This application is famously highlighted in the Gabriel synthesis, a robust method for converting alkyl halides into primary amines. asapune.commissouri.edu In this process, the potassium salt of phthalimide is N-alkylated with an alkyl halide. The resulting N-alkylphthalimide is a stable intermediate where the nitrogen is non-nucleophilic. asapune.com Subsequent cleavage of the phthalimide group, typically through hydrazinolysis or acid/base hydrolysis, releases the desired primary amine. asapune.comorganic-chemistry.org This method avoids the over-alkylation often seen when using ammonia directly. organic-chemistry.org

The reactivity of the imide nitrogen allows for the introduction of a wide array of substituents, making these derivatives key intermediates for more complex molecules. nih.gov They serve as precursors for a multitude of pharmacophores and alkaloids. turito.comjapsonline.com The synthesis of these derivatives is often straightforward, commonly involving the condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures. organic-chemistry.orgrsc.org The inherent stability and predictable reactivity of the phthalimide moiety make it an indispensable tool for chemists in constructing complex molecular architectures. rsc.org

Contributions to Organic Electronic Materials

Isoindole-1,3-dione derivatives are increasingly recognized for their potential in the field of organic electronics. researchgate.net Their rigid, aromatic structure combined with tunable electronic properties makes them suitable candidates for components in organic field-effect transistors (OFETs) and organic solar cells. rsc.orgnih.gov The electronic nature of the phthalimide core can be modified by introducing various functional groups, allowing for the fine-tuning of energy levels (HOMO/LUMO) to facilitate efficient charge transport. acs.org

For instance, the synthesis of thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), a derivative of phthalimide, has been reported as a building block for organic solar cells and OFETs. rsc.orgnih.gov Furthermore, studies on phthalimide-fused phenanthrenone (B8515091) (PIP) and its dicyano derivative (PIPCN) have shown that these molecules possess low LUMO energy levels, which is a desirable characteristic for n-type organic semiconductors. acs.org The incorporation of phthalimide units into polymer backbones is also a strategy for creating new materials with tailored electronic and photophysical properties.

Utilization in Photopolymerization Processes

In the realm of polymer science, certain isoindole-1,3-dione derivatives have been investigated for their roles in photopolymerization reactions. These processes, which use light to initiate polymerization, are crucial in industries ranging from coatings and adhesives to 3D printing. Phthalimide derivatives can act as photoinitiators or sensitizers, absorbing light energy and generating reactive species (radicals or cations) that trigger the polymerization of monomers.

The photophysical properties of phthalimides, such as their absorption spectra and excited-state energies, can be tailored through chemical modification. For example, 4-amino phthalimide derivatives are known for their strong fluorescent properties, which is indicative of their ability to interact with light. nih.gov While direct application as photoinitiators is an area of ongoing research, their structural motifs are found in more complex systems designed for light-induced reactions.

Development of Optical Sensing Technologies

The inherent fluorescence of certain isoindole-1,3-dione derivatives makes them excellent candidates for the development of optical sensors. rsc.org These molecules can be designed as fluorescent probes that signal the presence of specific analytes, such as metal ions or reactive oxygen species (ROS), through a change in their fluorescence intensity or wavelength. nih.govnih.gov This "turn-on" or "turn-off" response allows for sensitive and selective detection.

Key to this application is the excited-state intramolecular proton transfer (ESIPT) process observed in derivatives like 3-hydroxyphthalimide. nih.govacs.org Probes based on this fluorophore exhibit large Stokes shifts (the difference between absorption and emission maxima), high quantum yields, and good photostability. nih.govacs.org For example, researchers have developed phthalimide-based probes that can detect:

Copper ions (Cu²⁺): A probe named BDIP (2-butyl-1,3-dioxoisoindolin-4-yl picolinate) showed a significant fluorescence enhancement in the presence of Cu²⁺ with a low detection limit of 31 nM. nih.gov

Hydrogen peroxide (H₂O₂): A probe using a phthalimide-boronate conjugate demonstrated a 63-fold increase in fluorescence intensity upon reaction with H₂O₂, enabling the imaging of H₂O₂ in living cells. nih.gov

These sensors leverage the phthalimide core as a stable and photophysically active scaffold, with recognition sites appended to provide specificity.

| Probe Name | Fluorophore Core | Analyte Detected | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|---|

| BDIP | Phthalimide derivative | Cu²⁺ | ESIPT-based fluorescence enhancement | Detection limit of 31 nM in aqueous buffer. | nih.gov |

| BBD | 3-Hydroxyphthalimide-boronate | H₂O₂ | H₂O₂-induced hydrolysis of boronic ester | 63-fold fluorescence enhancement; used for imaging in living cells. | nih.gov |

| pPEGMA₂₂-b-pPTHDS₁₆ | Phthalimide-labeled copolymer | Glutathione (GSH) | Disulfide cleavage leading to fluorescence shift | Potential for theranostic applications by linking drug release to a fluorescence signal. | acs.org |

Integration into Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for technologies like telecommunications and optical data storage. acgpubs.org Organic molecules with delocalized π-electron systems are promising candidates for NLO applications, and isoindole-1,3-dione derivatives fit this description. acgpubs.orgacgpubs.org

The structure of phthalimides, featuring a π-electron system, makes them eligible for NLO applications. acgpubs.org Theoretical and experimental studies have confirmed that modifying these structures can lead to significant NLO properties. For example, a computational study of an isoindoline-1,3-dione-fullerene-isoindoline-1,3-dione conjugate predicted good intramolecular electron transfer and a propensity for NLO activity. dntb.gov.uaresearchgate.net Similarly, Z-scan experiments on a phthalimide-fused phenanthrenone derivative (PIPCN) revealed pronounced third-order NLO properties, marking it as a promising material for future optical technologies. acs.org

Applications in Chemical Derivatization for Analytical Purposes

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Phthalimide and its derivatives can be used as derivatizing agents, particularly for primary amines.

The Gabriel synthesis itself is a form of derivatization, converting a primary amine into a stable, non-volatile phthalimide derivative that can be more easily handled or separated. asapune.com This principle can be applied to analytical contexts where the detection or separation of amines is required. By reacting an analyte containing a primary amine with a phthalimide-based reagent, a derivative is formed that may have enhanced detectability (e.g., by fluorescence or UV absorption) or improved chromatographic behavior.

Precursors for the Synthesis of Complex Heterocyclic Ring Systems

Beyond their use as amine synthons, the isoindole-1,3-dione framework serves as a versatile precursor for the synthesis of more complex heterocyclic systems. rsc.org The phthalimide ring can undergo various transformations, allowing chemists to build intricate molecular scaffolds.

For instance, N-substituted phthalimides can be starting materials in reactions that expand or rearrange the ring system. One notable example is the synthesis of fused multifunctionalized isoindole-1,3-diones through a domino reaction involving tetraynes and imidazole (B134444) derivatives. rsc.org This process creates three new C-C bonds and two new C-O bonds in a single transformation. rsc.org Similarly, prolonged refluxing of phthalic anhydride with certain aminotriazinones can lead to the formation of complex fused ring systems like isoindolo[2,1-a] rsc.orgnih.govmdpi.comtriazino[2,3-c]quinazolines. researchgate.net These examples underscore the value of the phthalimide structure as a robust platform for accessing diverse and complex heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.